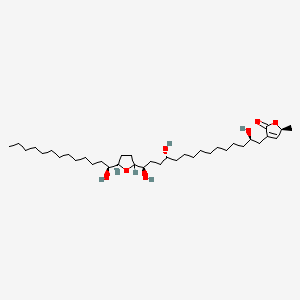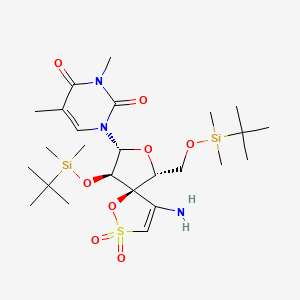
Night blue
Übersicht
Beschreibung
Night blue, also known as Prussian blue, is a deep blue pigment that has been used historically in art and industry. It is chemically known as iron(III) hexacyanoferrate(II) or ferric ferrocyanide. Discovered in the early 18th century, it was one of the first synthetic pigments and has since found applications in various fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prussian blue is typically synthesized by reacting iron(III) chloride with potassium ferrocyanide. The reaction proceeds as follows: [ \text{FeCl}_3 + \text{K}_4[\text{Fe(CN)}_6] \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 + 12\text{KCl} ]
Industrial Production Methods: In industrial settings, Prussian blue is produced by mixing solutions of iron(III) chloride and potassium ferrocyanide under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the pigment. The process is optimized to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligands such as ammonia or phosphines.
Major Products:
Oxidation: Formation of iron(III) oxide.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of substituted cyanide complexes.
Wissenschaftliche Forschungsanwendungen
Prussian blue has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Industry: Utilized in the production of pigments, inks, and dyes.
Wirkmechanismus
The mechanism of action of Prussian blue involves its ability to bind to certain metal ions. In the case of heavy metal poisoning, Prussian blue binds to the metal ions in the gastrointestinal tract, preventing their absorption and facilitating their excretion from the body. The molecular targets include metal ions such as thallium and cesium, and the pathways involved include chelation and ion exchange.
Vergleich Mit ähnlichen Verbindungen
Prussian blue is unique compared to other similar compounds due to its high affinity for certain metal ions and its stability under various conditions. Similar compounds include:
Turnbull’s blue: Another form of iron(III) hexacyanoferrate(II) with slightly different properties.
Berlin green: A related compound with a greenish hue.
Iron(III) ferrocyanide: A compound with similar chemical structure but different applications.
Prussian blue stands out due to its historical significance, versatility, and wide range of applications in various fields.
Eigenschaften
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-(4-methylphenyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N3.ClH/c1-6-40(7-2)32-22-16-29(17-23-32)38(30-18-24-33(25-19-30)41(8-3)9-4)36-26-27-37(35-13-11-10-12-34(35)36)39-31-20-14-28(5)15-21-31;/h10-27H,6-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLKKDJAWDNAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)C)C4=CC=CC=C24)C5=CC=C(C=C5)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4692-38-0 | |
| Record name | C.I. Basic Blue 15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4692-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Night Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004692380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Night blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-[(4-methylphenyl)amino]-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Benzimidazolylmethyl)-5-[(4-chlorophenyl)methylthio]-1,3,4-oxadiazole](/img/structure/B1209911.png)
![N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B1209912.png)
![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)


![[3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-10-[3-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1209922.png)


![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)
![Benzo[d]isoxazol-3-ol](/img/structure/B1209928.png)



